molecular formula C7H10O B010431 4,4-Dimethyl-2-cyclopenten-1-one CAS No. 22748-16-9

4,4-Dimethyl-2-cyclopenten-1-one

Cat. No. B010431
M. Wt: 110.15 g/mol
InChI Key: YVFVCSCZJJGBAK-UHFFFAOYSA-N
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Patent
US06624309B1

Procedure details

4,4-Dimethyl-2-cyclopenten-1-one (804 mg, 7.30 mmol) and benzylamine (877 μL, 8.03 mmol) were dissolved in 15 mL of ethanol. Charcoal (400 mg) and platinum oxide (Adams' catalyst, 331 mg, 1.46 mmol) were added and the mixture was stirred under hydrogen (balloon) for 24 hours. The reaction was purged with argon and diluted with ethyl acetate. The mixture was loaded onto silica gel and purified by flash chromatography on silica gel eluted with 5% triethylamine and hexane to provide 1.24 g (84%) of a clear colorless oil.
Quantity
804 mg
Type
reactant
Reaction Step One
Quantity
877 μL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
331 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:8])[CH2:6][C:5](=O)[CH:4]=[CH:3]1.[CH2:9]([NH2:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C>C(O)C.[Pt]=O>[CH3:1][C:2]1([CH3:8])[CH2:3][CH2:4][CH:5]([NH:16][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:6]1

Inputs

Step One
Name
Quantity
804 mg
Type
reactant
Smiles
CC1(C=CC(C1)=O)C
Name
Quantity
877 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
C
Name
Quantity
331 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen (balloon) for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was purged with argon
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluted with 5% triethylamine and hexane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1(CC(CC1)NCC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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